molecular formula C36H38N2O6 B8235334 Hayatine

Hayatine

Cat. No. B8235334
M. Wt: 594.7 g/mol
InChI Key: NGZXDRGWBULKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hayatine is a natural product found in Aristolochia macrophylla, Cyclea hypoglauca, and other organisms with data available.

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

Hayatine, a natural product and alkaloid, has been extensively analyzed using spectroscopic and quantum chemical methods. Studies like the one by Mishra et al. (2015) have employed ab initio Hartree–Fock and density functional theory to perform structural and spectroscopic analysis of Hayatine hydrochloride. Such analyses are crucial for understanding the structure-activity relationship, which informs the quality control of medicines and drug-receptor interactions (Mishra, Srivastava, Tandon, & Jain, 2015).

Crystal Structure Analysis

The crystal structure of derivatives of Hayatine, such as Daijisong (Hayatine dimethiodide), has been established through single-crystal X-ray analysis. This type of research, illustrated in the work of Leger et al. (2004), is vital for the unequivocal establishment of the complete structure of such compounds, contributing significantly to the field of medicinal chemistry and drug design (Leger, Guillon, Massip, Saxena, Négrier, & Jarry, 2004).

Phyto-Pharmacological Perspectives

Hayatine is also a subject of interest in the field of Ayurvedic medicine. Singh and Nishteswar (2013) reviewed the phyto-constituents and pharmacological activities of plants containing Hayatine and other similar alkaloids. Their research highlights the potential of Hayatine in applications like anti-inflammatory, analgesic, and cardioprotective activities (Singh & Nishteswar, 2013).

Pharmacological Activity of Alkaloids

Alves et al. (2017) focused on the genus Cissampelos, which contains Hayatine, highlighting its various pharmacological activities such as anti-inflammatory and immunomodulation. Their study underscores the role of Hayatine and related compounds in developing new therapeutic agents (Alves, Scotti, Scotti, Mendonça, Filho, de Melo, Dos Santos, & Diniz, 2017).

properties

IUPAC Name

10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZXDRGWBULKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hayatine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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